Eupatin
Eupatin
Eupatin is a trimethoxyflavone that is quercetagetin methylated at positions 4', 6 and 7. It is a member of flavonols, a trihydroxyflavone and a trimethoxyflavone. It derives from a quercetagetin.
Eupatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, eupatin is considered to be a flavonoid lipid molecule. Eupatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Eupatin can be biosynthesized from quercetagetin.
Eupatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, eupatin is considered to be a flavonoid lipid molecule. Eupatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Eupatin can be biosynthesized from quercetagetin.
Brand Name:
Vulcanchem
CAS No.:
19587-65-6
VCID:
VC20760946
InChI:
InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3
SMILES:
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
Molecular Formula:
C18H16O8
Molecular Weight:
360.3 g/mol
Eupatin
CAS No.: 19587-65-6
Cat. No.: VC20760946
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Eupatin is a trimethoxyflavone that is quercetagetin methylated at positions 4', 6 and 7. It is a member of flavonols, a trihydroxyflavone and a trimethoxyflavone. It derives from a quercetagetin. Eupatin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, eupatin is considered to be a flavonoid lipid molecule. Eupatin is considered to be a practically insoluble (in water) and relatively neutral molecule. Eupatin can be biosynthesized from quercetagetin. |
|---|---|
| CAS No. | 19587-65-6 |
| Molecular Formula | C18H16O8 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one |
| Standard InChI | InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 |
| Standard InChI Key | ZZEQOHMDRQUMMH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator